![molecular formula C8H8F3NO2S B051198 Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate CAS No. 117724-62-6](/img/structure/B51198.png)
Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (ETMC) is a synthetic compound used in laboratory experiments and scientific research. It is a colorless, crystalline solid with a melting point of 94°C and a boiling point of 110°C. ETMC has many applications in the field of chemistry and can be used to synthesize various compounds.
Scientific Research Applications
- Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate serves as a versatile synthetic intermediate. It enables the preparation of more complex fluorinated compounds. Researchers have explored its use in C–F bond activation, including anionic SN2′-type substitution, cationic SN1′-type substitution, ipso-substitution, and defluorinative functionalization using transition metals or photoredox catalysts .
- Transition metal-catalyzed cycloaddition reactions involving α-trifluoromethylstyrenes (a class that includes our compound) have been developed. These reactions lead to the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups. Such transformations expand the toolbox for designing novel organic molecules .
- While not directly related to the compound itself, understanding its reactivity and synthetic pathways contributes to the development of agrochemicals. Researchers explore derivatives of similar structures for crop protection against pests .
Fluorinated Building Block in Organic Synthesis
Cycloaddition Reactions for Cycloalkane and Cycloalkene Synthesis
Agrochemical Applications
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound might also interact with organoboron reagents in such reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in electronically divergent processes with a metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby a metal such as palladium becomes oxidized through its donation of electrons to form a new metal-carbon bond .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound might be involved in the formation of carbon-carbon bonds .
Result of Action
Similar compounds have shown strong insecticidal activity, especially against lepidopterous pests .
Action Environment
The stability of similar compounds has been noted as a significant factor in their success in suzuki–miyaura cross-coupling reactions .
properties
IUPAC Name |
ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-3-14-7(13)5-6(8(9,10)11)12-4(2)15-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNJDCSKTSRSSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363345 | |
Record name | Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
CAS RN |
117724-62-6 | |
Record name | Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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